molecular formula C77H99N13O16S2 B10848221 Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF

Cat. No.: B10848221
M. Wt: 1526.8 g/mol
InChI Key: UJXURZZWDWWNQY-SKAXSEQXSA-N
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Description

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1, and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .

Scientific Research Applications

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF has a wide range of scientific research applications:

Mechanism of Action

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, it stimulates phosphotyrosine phosphatase and Na(+)/H(+) exchanger activities. These actions result in the modulation of various cellular processes, including hormone secretion, cell proliferation, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF is unique due to its specific amino acid sequence and modifications, which confer high affinity and selectivity for somatostatin receptor type 1. The inclusion of D-naphthylalanine and N-methyl-isopropyl-aminomethylphenylalanine enhances its stability and receptor binding properties .

Properties

Molecular Formula

C77H99N13O16S2

Molecular Weight

1526.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-20-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C77H99N13O16S2/c1-44(2)80-40-51-25-23-50(24-26-51)39-64-73(101)89-66(46(4)93)74(102)84-60(37-49-28-31-55(94)32-29-49)71(99)88-65(45(3)92)75(103)86-62(41-91)72(100)87-63(77(105)106)43-108-107-42-56(79)67(95)81-57(22-14-15-33-78)68(96)82-58(35-47-16-8-6-9-17-47)69(97)83-59(36-48-18-10-7-11-19-48)70(98)85-61(76(104)90(64)5)38-52-27-30-53-20-12-13-21-54(53)34-52/h6-13,16-21,23-32,34,44-46,56-66,80,91-94H,14-15,22,33,35-43,78-79H2,1-5H3,(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H,85,98)(H,86,103)(H,87,100)(H,88,99)(H,89,101)(H,105,106)/t45-,46-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1

InChI Key

UJXURZZWDWWNQY-SKAXSEQXSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O

Origin of Product

United States

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